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Alangine

Cat. No.: B1245861
M. Wt: 303.4 g/mol
InChI Key: RXHZLYKOFROSQK-XEZPLFJOSA-N
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Description

Historical Context of Alangine Discovery

This compound was isolated from the bark of Alangium Lamarkii Thwaites, a plant known in various Indian languages as Azxkula or Akola. Early investigations into this plant revealed the presence of an alkaloid. Dymock had previously reported an uncrystallizable alkaloid from the plant, but it could not be obtained in a pure form. ias.ac.inias.ac.in The salts of this earlier reported base were also described as uncrystallizable. ias.ac.inias.ac.in

The isolation of a new, crystallizable alkaloid from the bark of Alangium Lamarkii was reported, which was named "this compound". ias.ac.inias.ac.in This newly isolated this compound crystallized in long yellow glistening prisms with a melting point of 205-08° C. ias.ac.inias.ac.in

Significance of this compound in Natural Products Chemistry

Natural products chemistry is a field that explores compounds derived from living organisms, which often possess significant biological activities and unique chemical structures. florajournal.comopenaccessjournals.comwalshmedicalmedia.com Alkaloids, including this compound, are a major class of these natural products that have been of interest for centuries due to their diverse chemical structures and biological activities. florajournal.comresearchgate.net

This compound's significance in this field stems from its presence in Alangium species, which have a history of traditional medicinal uses. semanticscholar.orgresearchgate.netresearchgate.net The investigation of such plant-derived compounds contributes to the broader understanding of the chemical diversity found in nature and the potential for discovering novel structures.

Research findings related to the composition of Alangium species highlight the presence of various phytochemicals, including alkaloids like this compound. semanticscholar.orgresearchgate.netresearchgate.netjetir.org Studies have examined different parts of the plant, such as the root bark, stem bark, leaves, and flowers, identifying a range of compounds. semanticscholar.orgresearchgate.netjetir.orgbasicmedicalkey.comjopcr.com

Some reported findings on compounds isolated from Alangium species include:

Alkaloids such as emetine (B1671215), cephaeline, psychotrine, tubulosine, and isotubulosine from root and stem bark. basicmedicalkey.com

New benzoquinolizidine alkaloids like alancine and isoalamarine from stem bark. basicmedicalkey.com

this compound A and this compound B from root bark. basicmedicalkey.com

A novel alkaloid, demethylcephaeline, from stem bark. basicmedicalkey.com

Phenolic glycosides (salviifosides A, B, and C) from leaves. semanticscholar.orgjetir.org

Flavonoids, tannins, saponins, alkaloids, coumarins, phenols, quinines, cardiac glycosides, reducing sugars, steroids, and proteins in flower extracts. semanticscholar.orgjetir.org

The isolation and characterization of these compounds, including this compound, contribute to the phytochemical profile of Alangium and underscore the importance of studying natural sources for chemical diversity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25NO3 B1245861 Alangine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

(2S,11bS)-2-[(2R)-1-hydroxybut-3-en-2-yl]-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-10-ol

InChI

InChI=1S/C18H25NO3/c1-3-12(11-20)13-4-6-19-7-5-14-9-18(22-2)17(21)10-15(14)16(19)8-13/h3,9-10,12-13,16,20-21H,1,4-8,11H2,2H3/t12-,13-,16-/m0/s1

InChI Key

RXHZLYKOFROSQK-XEZPLFJOSA-N

Isomeric SMILES

COC1=C(C=C2[C@@H]3C[C@H](CCN3CCC2=C1)[C@H](CO)C=C)O

Canonical SMILES

COC1=C(C=C2C3CC(CCN3CCC2=C1)C(CO)C=C)O

Synonyms

alangine

Origin of Product

United States

Natural Occurrence and Botanical Context of Alangine

Botanical Sources of Alangine

This compound has been identified in several species of the Alangium genus, with Alangium salviifolium and Alangium lamarckii being recognized as primary sources.

Alangium salviifolium as a Primary Source

Alangium salviifolium (L.f.) Wangerin is widely documented as a significant botanical source of this compound. This medicinal plant, distributed across South East Asia, Western Africa, and Australia, has been traditionally used for various purposes, with phytochemical studies confirming the presence of numerous bioactive compounds, including this compound. Research has specifically isolated this compound from the root bark and bark of Alangium salviifolium.

Alangium lamarckii as a Primary Source

Alangium lamarckii Thwaites is also recognized as a primary source of this compound. Studies have reported the isolation of this compound from the dried fruits of Alangium lamarckii. Some literature indicates that Alangium lamarckii is considered a synonym for Alangium salviifolium. Research on the root bark of Alangium lamarckii has also reported the presence of two isomeric alkaloids, this compound A and this compound B, along with a distinct alkaloid, Alanginine. Alkaloids, including this compound, have also been reported from the stem bark of Alangium lamarckii.

Comparative Phytochemistry of Alangium Species

The genus Alangium is known for its rich alkaloid content. Comparative phytochemical studies of Alangium species highlight the presence of a variety of alkaloids in different parts of the plants. Beyond this compound, compounds such as Alangicine, Ankorine, Lamarckinine, and Marckidine are commonly found. The presence and concentration of these compounds can vary between species and even within different parts of the same plant. Research has also explored the biosynthesis of alkaloids in Alangium, noting the independent evolution of pathways for certain compounds, such as the Ipecacuanha alkaloids, in Alangium salviifolium and other distantly related plants like Carapichea ipecacuanha.

Distribution of this compound within Plant Tissues

Research indicates that this compound and other alkaloids are distributed in various tissues of Alangium species. In Alangium salviifolium, alkaloids, including this compound, have been isolated from the root bark and stem bark. Leaves, roots, and seeds of A. salviifolium are also reported to contain various alkaloids. For Alangium lamarckii, this compound has been specifically isolated from the dried fruits, and alkaloids have also been reported in the root bark and stem bark. While specific data on the precise distribution and concentration of this compound across all plant tissues (roots, stems, leaves, fruits, flowers, seeds) in both species is detailed in some studies, the available information confirms its presence in key parts utilized in traditional medicine and phytochemical investigations. One study on the co-occurring Ipecac alkaloids in A. salviifolium noted their presence in all plant tissues to some extent, with higher amounts in young leaf tissues and underground organs.

Co-occurrence with Related Phytochemicals (e.g., Ipecacuanha Alkaloids)

Here is a summary of some of the phytochemicals found to co-occur with this compound in Alangium species:

CompoundOccurrence in Alangium Species
This compoundYes
AlangicineYes
AnkorineYes
MarckineYes
LamarckinineYes
AlangimarckineYes
MarckidineYes
Emetine (B1671215)Yes
CephaelineYes
PsychotrineYes
TubulosineYes
IsotubulosineYes
DeoxytubulosineYes
ProtoemetineYes
SalsolineYes

The co-occurrence of this compound with Ipecacuanha alkaloids and other related compounds in Alangium species highlights the intricate metabolic networks within these plants and provides a basis for further research into the potential synergistic effects and biosynthetic pathways of these natural products.

Isolation and Purification Methodologies for Alangine

Extraction Techniques from Plant Matrix

Extraction is the crucial initial step in isolating natural products like Alangine from raw plant materials. nih.govksu.edu.sa This process aims to separate the desired compounds from the solid plant matrix. The efficiency of the extraction is influenced by factors such as the properties of the plant matrix, the type of solvent used, and the specific extraction technique employed. ksu.edu.sa Typically, the plant parts are dried and powdered before extraction to facilitate the release of intracellular compounds. ispub.combioline.org.br

Solvent-Based Extraction Approaches

Solvent-based extraction is a widely utilized method for isolating bioactive compounds from plants. nih.govksu.edu.sa Maceration, a simple and economical solid-liquid extraction technique, relies on the passive diffusion of compounds into a suitable solvent, usually performed at room or slightly elevated temperatures to prevent thermal degradation of sensitive substances. unirioja.es Another conventional method is Soxhlet extraction, a hot continuous extraction technique. ispub.comksu.edu.sa

Various solvents have been explored for extracting compounds from Alangium species. These include water, alcohol (ethanol, methanol), acetone, chloroform (B151607), ethyl acetate (B1210297), benzene (B151609), petroleum ether, and butanol. ias.ac.injopcr.comjopcr.comsemanticscholar.orgias.ac.inispub.combioline.org.brjetir.org The choice of solvent significantly impacts the yield and the specific compounds extracted.

Research on Alangium lamarkii bark demonstrated varying extraction yields depending on the solvent used. ias.ac.inias.ac.in

Solvent Percentage Yield (% w/w)
Water 15.05
Alcohol 13.98
Acetone 8.22
Chloroform 2.96
Ethyl acetate 3.01
Benzene 1.15

ias.ac.inias.ac.in

For Alangium salvifolium leaves, successive extraction with different solvents yielded varying percentages: methanol (B129727) extraction resulted in 1.2% w/w, chloroform extraction yielded 1.8% w/w, and petroleum ether extraction provided 3.0% w/w. jopcr.comjopcr.com Further extraction of the chloroform filtrate with ethyl acetate yielded 2.0% w/w. jopcr.comjopcr.com Hot continuous extraction using a Soxhlet apparatus with benzene and ethyl acetate has been applied to the root bark of Alangium salvifolium. ispub.com Cold extraction procedures using butanol and ethanol (B145695) have also been employed for Alangium salvifolium root. bioline.org.br

Chromatographic Separation Techniques

Following the initial extraction, chromatographic techniques are essential for the purification and isolation of this compound from the complex mixture of compounds present in the plant extract. semanticscholar.org Various chromatographic methods, including Column Chromatography (CC), Thin Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC), are commonly employed in the purification process of compounds derived from Alangium extracts. jopcr.comjopcr.comresearchgate.net

Column Chromatography

Column Chromatography is a widely used separation technique where the stationary phase, often silica (B1680970) gel, is packed into a column. jopcr.comjopcr.comsemanticscholar.org Separation is achieved by eluting the compounds through the column using a mobile phase, frequently employing a gradient of solvents with increasing polarity to selectively elute different compounds. jopcr.comjopcr.com In the purification of extracts from Alangium salvifolium, column chromatography on silica gel has been performed using a solvent gradient starting with petroleum ether and gradually increasing the proportion of ethyl acetate and methanol. jopcr.comjopcr.com Sequential use of multiple columns can further enhance the purification of target compounds. jopcr.comjopcr.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely applied technique for both the separation and quantitative determination of compounds. nih.govsielc.comgoogle.comnih.gov HPLC offers advantages such as faster separation and improved resolution compared to traditional TLC. azecs.az This technique is valuable for analyzing and purifying compounds obtained from Alangium extracts. jopcr.comjopcr.com For instance, in the analysis of an isolated compound from Alangium salvifolium, HPLC utilizing a C18 column and a gradient elution system of 0.1% acetic acid and acetonitrile (B52724) was employed, with detection at 242 nm. jopcr.comjopcr.com HPLC can also be scaled up for preparative separation to isolate specific compounds or impurities. sielc.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic method used for separating non-volatile mixtures. azecs.az It involves a stationary phase, typically silica gel, coated on a plate. azecs.az TLC is frequently used to monitor the separation progress during column chromatography by analyzing collected fractions to identify those containing the desired compounds. jopcr.comjopcr.com It is also applied to determine the constituents present in extracts and to assess the purity and confirm the identity of isolated compounds. jopcr.comjopcr.com For the analysis of Alangium salvifolium petroleum ether extract, a solvent system composed of toluene, ethyl acetate, and formic acid in a ratio of 5:5:1 was found to provide optimal separation. jopcr.comjopcr.com TLC of this extract showed an Rf value consistent with a standard compound. jopcr.comjopcr.com More advanced forms, such as High-Performance Thin-Layer Chromatography (HPTLC), also utilize similar principles and solvent systems for enhanced separation and analysis. jopcr.comjopcr.com

Purity Assessment Methodologies

Assessing the purity of isolated this compound is a critical step to ensure its quality for further studies or applications. Various analytical techniques have been employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a commonly used method for the secondary identification and determination of the purity of isolated compounds like this compound (AS-01). jopcr.comjopcr.com In one study, HPLC analysis of AS-01 was performed using a C18 column with a gradient elution system and detection at 242 nm. jopcr.comjopcr.com Purity was determined by comparing the peak area of the isolated compound with that of a standard. jopcr.comjopcr.com HPLC analysis confirmed a purity of 90% for the isolated AS-01, with a retention time of 16.43 minutes. jopcr.comjopcr.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are also utilized for analyzing the purity and identifying compounds during the isolation process. jopcr.comjopcr.com TLC is used to monitor fractions during column chromatography to identify those containing the target compound. jopcr.comjopcr.com HPTLC analysis of isolated AS-01 using a specific solvent system (toluene: ethyl acetate: formic acid in a 5:5:1 ratio) showed a distinct spot with an Rf value of 0.76, further supporting its identity and purity. jopcr.com

Spectroscopic methods play a crucial role in the characterization and confirmation of the identity and structure of isolated this compound, which indirectly contributes to purity assessment by verifying the compound obtained. Techniques such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (1H-NMR), and mass spectrometry are used for structural elucidation. jopcr.comjopcr.com The molecular weight and formula determined by mass spectrometry provide essential information about the compound's composition. jopcr.comjopcr.com

Physicochemical properties like melting point can also serve as an indicator of purity. jopcr.comjopcr.com A sharp melting point range typically suggests a higher degree of purity for crystalline compounds. jopcr.comjopcr.com

Here is a summary of some purity assessment methodologies mentioned:

MethodologyApplicationKey Findings (for AS-01)
HPLCPurity determination, Identification90% purity, Retention time 16.43 min
TLCMonitoring isolation fractionsIdentification of promising fractions
HPTLCPurity and identificationRf value 0.76
FTIR SpectroscopyStructural characterizationUsed to verify structure
1H-NMR SpectroscopyStructural characterizationUsed to verify structure
Mass SpectrometryMolecular weight and formulaMW 528, Formula C₂₇H₂₉O₁₀N
Melting Point DeterminationPurity indicatorMelting point 280°C

Structural Elucidation and Spectroscopic Characterization of Alangine

Infrared (IR) Spectroscopy

Infrared spectroscopy of Alangine reveals characteristic absorption bands corresponding to its key functional groups. The spectrum displays a significant absorption for a hydroxyl group (-OH), which is a primary feature of its structure. Additional peaks are consistent with the vibrations of the aromatic ring and other skeletal bonds typical of isoquinoline (B145761) alkaloids.

Frequency (cm⁻¹)Vibrational ModeFunctional Group
3350O-H StretchingHydroxyl

This table is based on data reported for this compound.

The broad band observed at 3350 cm⁻¹ is indicative of the stretching vibration of the hydroxyl group present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound, typically recorded in methanol (B129727), shows absorption maxima (λmax) that are characteristic of its isoquinoline chromophore. The observed absorptions are due to π → π* electronic transitions within the aromatic system.

Wavelength (λmax, nm)Solvent
288Methanol
230Methanol

This table presents the UV absorption maxima for this compound.

The spectrum exhibits two main absorption peaks at 288 nm and 230 nm, which helps to confirm the presence of the substituted isoquinoline ring system.

X-ray Crystallography for Absolute Stereochemistry Determination

A comprehensive review of the scientific literature indicates that a single-crystal X-ray diffraction analysis for this compound has not been reported. Therefore, definitive determination of its absolute stereochemistry through X-ray crystallography is not available at present. The stereochemical assignments have been established based on other spectroscopic methods and confirmed through stereoselective total synthesis.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy provides critical insight into the stereochemistry of this compound in solution. The CD spectrum, measured in methanol, shows distinct Cotton effects at specific wavelengths, which are directly related to the chiral centers in the molecule.

Wavelength (nm)ΔεSolvent
292+1.27Methanol
244-2.28Methanol
218+13.9Methanol

This table summarizes the circular dichroism data for this compound.

The CD spectrum of this compound displays a positive Cotton effect at 292 nm, a negative effect at 244 nm, and a strong positive effect at 218 nm. This specific pattern is crucial for assigning the absolute configuration of its stereocenters.

Chemical Synthesis and Synthetic Approaches to Alangine

Total Synthesis of (±)-Alangine

The first total synthesis of (±)-Alangine successfully confirmed its structure, including its relative stereochemistry. jst.go.jpnih.gov This pioneering work provided a definitive route to the molecule, resolving ambiguities from initial structural elucidation efforts. jst.go.jp The synthesis was notable for its strategic use of key chemical reactions to construct the complex polycyclic framework of the alkaloid.

A crucial step in the total synthesis of (±)-Alangine was the construction of the isoquinoline (B145761) skeleton. jst.go.jpnih.gov This was accomplished through an N-acyliminium ion cyclization. This strategy is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of nitrogen-containing heterocyclic compounds. In the synthesis of Alangine, this cyclization reaction effectively formed the core isoquinoline structure, setting the stage for subsequent transformations. jst.go.jp The N-acyliminium ion, generated from an appropriate precursor, undergoes an intramolecular cyclization, driven by the formation of a stable heterocyclic ring system. This method is also employed in the synthesis of other complex molecules like praziquantel. elsevierpure.com

Another key transformation in the synthesis of (±)-Alangine involved the reductive cleavage of a vinyl epoxide. jst.go.jpnih.gov This reaction was instrumental in introducing the correct functionality and stereochemistry into the molecule. The cleavage was achieved using a Palladium(0) catalyst, demonstrating a modern application of transition-metal catalysis in natural product synthesis. jst.go.jp Vinyl epoxides are versatile building blocks in organic synthesis, containing both an epoxide ring and an adjacent carbon-carbon double bond, which allows for a variety of regio- and stereoselective transformations. researchgate.net The reductive cleavage of these epoxides can lead to the formation of alkenes, a process that can be achieved using various reagents, including zinc-based systems. organic-chemistry.org

The spatial arrangement of atoms, or stereochemistry, is a fundamental aspect of organic chemistry that significantly impacts a molecule's properties and biological activity. rijournals.com In the total synthesis of (±)-Alangine, controlling the stereochemistry was critical to obtaining the correct three-dimensional structure. The strategies employed, such as the N-acyliminium cyclization and the reductive cleavage of the vinyl epoxide, were selected for their ability to proceed with a high degree of stereochemical control. jst.go.jprijournals.com This allowed for the precise construction of the chiral centers within the this compound molecule, ultimately leading to the synthesis of the target compound with the correct relative stereochemistry. jst.go.jp

Synthetic Strategies for Isoquinoline Alkaloid Skeletons Relevant to this compound

The isoquinoline core is a common structural motif in a large and diverse family of alkaloids, including this compound. rsc.org Consequently, numerous synthetic strategies have been developed to construct this important heterocyclic system.

Key Synthetic Methodologies for Isoquinoline Skeletons

MethodDescriptionRelevance
Bischler–Napieralski Reaction A foundational method involving the cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a dihydroisoquinoline, which can then be oxidized to the isoquinoline. ijpsjournal.comA classic and widely used method for constructing the core isoquinoline ring system.
Pictet–Spengler Reaction Involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, typically under acidic conditions, to form a tetrahydroisoquinoline. ijpsjournal.comnih.govA powerful tool for creating the tetrahydroisoquinoline skeleton, a common variant of the isoquinoline core.
C–H Activation/Annulation Modern transition-metal-catalyzed methods that allow for the direct formation of the isoquinoline ring by activating and functionalizing carbon-hydrogen bonds. ijpsjournal.comresearchgate.netThese atom-economical approaches enable the rapid assembly of complex isoquinoline structures from simpler precursors.
Alkyne Annulations Strategies that utilize the reaction of alkynes with various partners to construct the isoquinoline framework, often catalyzed by transition metals. ijpsjournal.comnih.govOffers a versatile entry point to a wide range of substituted isoquinolines.
6π-Azaelectrocyclization An atom-economic strategy for synthesizing certain substituted isoquinolines, such as 3-methylisoquinolines. rsc.orgProvides an efficient route to specific classes of isoquinoline alkaloids.

These methods, ranging from classical name reactions to modern catalytic processes, provide a robust toolkit for chemists to access the diverse array of isoquinoline alkaloids found in nature. rsc.orgijpsjournal.comnih.gov

Enantioselective Synthesis Approaches

While the initial total synthesis of this compound produced a racemic mixture (a 50:50 mixture of both enantiomers), the development of enantioselective synthetic methods is a major goal in modern organic chemistry. jst.go.jp Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is often crucial for its desired biological activity.

Several strategies can be employed to achieve enantioselectivity. One approach involves the use of chiral catalysts, which can direct a reaction to favor the formation of one enantiomer over the other. rijournals.comrsc.org For instance, chiral phosphoric acids have been used in combination with metal catalysts to achieve highly enantioselective N-H insertion reactions. rsc.org Another strategy is biocatalysis, which uses enzymes to perform stereoselective transformations. Enzymes, being inherently chiral, can exhibit remarkable selectivity, as demonstrated in the synthesis of fluorinated alanine (B10760859) enantiomers using different dehydrogenases. nih.gov These approaches highlight the potential pathways that could be adapted to achieve an enantioselective total synthesis of this compound.

Biosynthetic Pathways and Precursors of Alangine

General Overview of Monoterpenoid Isoquinoline (B145761) Alkaloid Biosynthesis

Monoterpenoid isoquinoline alkaloids are a class of plant natural products formed by the enzymatic condensation of a monoterpene-derived unit and a tyrosine-derived unit, typically dopamine. nih.govnih.govuni.lu This condensation initiates the formation of the tetrahydroisoquinoline core structure, which is then further modified through a series of enzymatic steps to yield the diverse array of alkaloids in this class. In related monoterpenoid indole (B1671886) alkaloid biosynthesis, a key intermediate is strictosidine, formed from the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713). fishersci.seresearchgate.netwikidata.orgguidetopharmacology.orgwikipedia.org While ipecac alkaloids share the monoterpenoid origin, the isoquinoline ring system is formed through the reaction with dopamine, distinguishing them from indole alkaloids. nih.govguidetopharmacology.org

Identification of Biosynthetic Precursors (e.g., Secologanin, Tryptophan-derived units)

The biosynthesis of ipecac alkaloids, including Alangine, utilizes dopamine, a tyrosine-derived compound, as one of the key precursors. nih.gov The other crucial component originates from the monoterpenoid pathway. Interestingly, comparative studies have revealed variations in the specific monoterpene precursor used by different plant species that produce ipecac alkaloids. In Carapichea ipecacuanha, secologanin serves as the monoterpenoid precursor. wikipedia.org In contrast, Alangium salviifolium utilizes secologanic acid as its monoterpene precursor in this pathway. wikipedia.org The initial committed step in the biosynthesis of ipecac alkaloids in both species involves a Pictet-Spengler reaction between the respective monoterpene precursor and dopamine. wikipedia.orgwikipedia.orgnih.gov Research suggests that this initial condensation step may occur non-enzymatically in both C. ipecacuanha and A. salviifolium. wikipedia.orgwikipedia.orgfishersci.atnih.gov Following this initial condensation, a series of reactions involving the 1R and 1S stereoisomers produced in this non-stereoselective reaction lead to the formation of downstream alkaloids like protoemetine, from which other ipecac alkaloids, including this compound, are likely derived. wikipedia.orgnih.gov

Enzymology of this compound Biosynthesis

The transformation of the initial Pictet-Spengler adducts into the diverse ipecac alkaloids involves a cascade of enzymatic reactions. nih.gov These steps include modifications such as methylation, deglycosylation, and reduction. nih.gov Prior to recent comparative studies, the specific enzymes involved in ipecac alkaloid biosynthesis were not well-characterized, particularly in Alangium salviifolium. wikidata.org Recent research has focused on elucidating these enzymatic routes in both C. ipecacuanha and A. salviifolium. nih.govwikidata.org

Key Enzyme Identification and Characterization

While the initial Pictet-Spengler reaction in ipecac alkaloid biosynthesis is proposed to be non-enzymatic in Alangium salviifolium and Carapichea ipecacuanha wikipedia.orgwikipedia.orgfishersci.atnih.gov, subsequent steps rely on enzymatic catalysis. Comparative studies have been instrumental in identifying and characterizing enzymes involved in the distinct pathways of these two species. nih.govwikipedia.orgwikipedia.orgfishersci.sefishersci.atwikidata.orgnih.govnih.gov These studies highlight that despite producing similar end products, the plants utilize different enzymatic machinery, reflecting independent evolutionary trajectories. wikipedia.orgfishersci.senih.govnih.gov Specific enzymes responsible for reactions like methylation, deglycosylation, and reduction in the pathway leading to this compound in A. salviifolium are areas of ongoing research.

Role of Alanine (B10760859) Aminotransferase (AlaAT) in related pathways

Alanine aminotransferase (AlaAT) (EC 2.6.1.2) is an enzyme that catalyzes the reversible transamination of alanine and 2-oxoglutarate to pyruvate (B1213749) and glutamate. sci-toys.com This enzyme plays a central role in alanine biosynthesis and degradation and is involved in various metabolic processes, including primary carbon and amino acid metabolism. sci-toys.com Aminotransferases, in general, are known to participate in alkaloid biosynthesis pathways by facilitating transamination reactions that provide necessary amino acid precursors or modify intermediates. cdutcm.edu.cnmetabolomicsworkbench.orgmdpi-res.com For instance, aromatic amino acid aminotransferase is crucial for tropane (B1204802) alkaloid biosynthesis. cdutcm.edu.cnmdpi-res.com Aspartate aminotransferase has also been implicated in isoquinoline alkaloid biosynthesis in other plant species. metabolomicsworkbench.org While AlaAT is mentioned as being involved in isoquinoline alkaloid biosynthesis in a broader context wikipedia.org, its specific direct role in the biosynthesis of this compound or other ipecac alkaloids in Alangium salviifolium has not been explicitly detailed in the examined literature. Its involvement would likely be related to providing alanine or influencing related amino acid pools that feed into the alkaloid pathway.

Genetic and Metabolic Engineering for this compound Production

The detailed understanding of the biosynthetic pathways of ipecac alkaloids in plants like Alangium salviifolium and Carapichea ipecacuanha lays a crucial foundation for potential genetic and metabolic engineering efforts aimed at producing these compounds. wikipedia.orgwikipedia.orgfishersci.at Metabolic engineering involves the optimization of genetic and regulatory processes within organisms to enhance the production of desired substances. nih.gov Strategies commonly employed include the overexpression of genes encoding rate-limiting enzymes, the blocking of competing metabolic pathways, and the heterologous expression of entire biosynthetic pathways in suitable host organisms. nih.gov Genetic engineering has been successfully applied to improve the production of various alkaloids in plants and microorganisms. nih.govguidetopharmacology.orgnih.gov While the recent elucidation of the ipecac alkaloid pathway opens possibilities for engineering the production of this compound and related compounds wikipedia.orgwikipedia.orgfishersci.atwikidata.orgnih.gov, specific successful instances of genetic or metabolic engineering specifically for this compound were not detailed in the provided search results. However, the identification of the genes and enzymes involved in the natural pathway is a critical step towards achieving this goal.

Chemical Derivatives and Analogues of Alangine

Naturally Occurring Alangine Analogues (e.g., this compound A, this compound B)

The genus Alangium, particularly Alangium salviifolium, is a rich source of isoquinoline (B145761) alkaloids, a class of naturally occurring compounds to which this compound belongs. researchgate.netjetir.org While the parent compound this compound has been a subject of interest, other closely related alkaloids, often referred to as this compound analogues, have also been isolated from this plant. These naturally occurring analogues typically share the same core isoquinoline skeleton but differ in their substitution patterns, such as the number and position of hydroxyl and methoxy (B1213986) groups. nih.govnih.gov

The biological activities of these natural analogues can vary significantly based on their structural modifications. For instance, minor changes in the substitution on the aromatic rings can influence their cytotoxic or other pharmacological properties. nih.govnih.gov The study of these naturally occurring derivatives provides valuable insights into the structural requirements for biological activity and serves as a starting point for the design of synthetic analogues.

Semisynthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound, this would involve the chemical modification of the parent molecule to create a series of derivatives. By systematically altering different parts of the this compound scaffold and evaluating the biological activity of the resulting compounds, researchers can identify key structural features responsible for its therapeutic effects.

While specific and extensive SAR studies on a wide range of semi-synthesized this compound derivatives are not extensively documented in publicly available literature, the general principles of SAR for isoquinoline alkaloids are well-established. benthamdirect.comnih.govresearchgate.netpreprints.org Key areas for modification on the this compound structure would likely include:

Derivatization of the nitrogen atom: The basic nitrogen of the isoquinoline core is often a key site for interaction with biological targets. Modifications at this position can influence potency and selectivity.

Changes to the side chain: The nature of the side chain attached to the isoquinoline core can also be a target for modification to explore its role in biological activity.

The synthesis of such derivatives would typically involve standard organic chemistry reactions to introduce or modify functional groups on the this compound molecule. The resulting library of compounds would then be screened in various biological assays to determine their efficacy and potency, allowing for the development of a comprehensive SAR profile.

Rational Design and Synthesis of Novel this compound Analogues

Rational drug design utilizes the knowledge of a biological target's three-dimensional structure and the SAR of known active compounds to design new molecules with improved properties. In the context of this compound, this approach would involve designing novel analogues that are predicted to have enhanced affinity and selectivity for their biological target, as well as improved pharmacokinetic properties.

The process of rational design for novel this compound analogues would typically follow these steps:

Target Identification and Validation: Identifying the specific biological target through which this compound exerts its therapeutic effects is the first and most critical step.

Computational Modeling: Using computer-aided drug design (CADD) techniques, the interaction of this compound with its target can be modeled. This allows for the in-silico design of new analogues with predicted improved binding.

Chemical Synthesis: The designed analogues are then synthesized in the laboratory. The synthesis of complex molecules like this compound and its analogues often requires multi-step synthetic routes.

Biological Evaluation: The newly synthesized compounds are then tested in vitro and in vivo to assess their biological activity and validate the design hypothesis.

While specific examples of the rational design and synthesis of novel this compound analogues are not widely reported, the principles have been successfully applied to other isoquinoline alkaloids for various therapeutic areas, including antiviral, antibacterial, and antifungal agents. benthamdirect.comnih.gov The structural diversity and biological activity of naturally occurring isoquinoline alkaloids make them attractive scaffolds for the development of new therapeutic agents through rational design and synthetic chemistry efforts. nih.govrsc.org

Molecular Mechanisms of Alangine in Biological Systems

Interaction with Biomolecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)

Isoquinoline (B145761) alkaloids are known to interact with a diverse range of biomolecular targets, including enzymes, receptors, and nucleic acids. It is hypothesized that Alangine may share some of these targeting capabilities.

Many alkaloids from this class have been shown to intercalate into DNA, a mechanism that can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. Furthermore, isoquinoline alkaloids have been reported to bind to various proteins. For instance, some members of this class inhibit the activity of enzymes such as topoisomerases, which are crucial for managing DNA topology, and cytochrome P450 enzymes, which are involved in metabolism.

Another potential target for this compound, based on the actions of related compounds like tubulosine, is the microtubule network. Tubulosine is known to interfere with tubulin polymerization, a process essential for cell division, leading to mitotic arrest and apoptosis. It is plausible that this compound could exhibit similar antimitotic activity through interaction with tubulin.

Below is an interactive data table summarizing the known biomolecular targets of several well-studied isoquinoline alkaloids, which may serve as potential targets for this compound.

AlkaloidBiomolecular TargetType of InteractionPotential Consequence
Berberine (B55584) DNAIntercalationInhibition of DNA replication and transcription
Topoisomerase I/IIEnzyme InhibitionInduction of DNA strand breaks
Various kinasesEnzyme InhibitionModulation of signaling pathways
Sanguinarine DNA and RNAIntercalationDisruption of nucleic acid function
B-cell lymphoma-2 (Bcl-2)Protein BindingInduction of apoptosis
Nuclear factor kappa B (NF-κB)Inhibition of activationAnti-inflammatory and pro-apoptotic effects
Palmatine DNAIntercalationCytotoxic effects
Monoamine Oxidase (MAO)Enzyme InhibitionNeurological effects
Tubulosine TubulinInhibition of polymerizationMitotic arrest and apoptosis
Cephaeline Histone Deacetylases (HDACs)Enzyme InhibitionAlteration of gene expression
Zika and Ebola virus proteinsProtein BindingAntiviral activity
Emetine (B1671215) Ribosomes (60S subunit)Inhibition of protein synthesisCytotoxicity and antiviral effects
Bcl-xLDownregulation of expressionInduction of apoptosis

Elucidation of Signaling Pathways Modulated by this compound

The biological effects of isoquinoline alkaloids are often mediated by their modulation of critical intracellular signaling pathways that regulate cell fate and function. Based on the known activities of related compounds, this compound may influence several key pathways.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Several isoquinoline alkaloids, including berberine and sanguinarine, have been shown to inhibit the activation of NF-κB. medchemexpress.com This inhibition can occur through various mechanisms, such as preventing the degradation of the inhibitory IκBα protein or blocking the nuclear translocation of the active NF-κB subunits. By suppressing NF-κB signaling, these compounds can exert anti-inflammatory and pro-apoptotic effects.

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial for transducing extracellular signals into cellular responses such as proliferation, differentiation, and apoptosis. Berberine has been reported to modulate MAPK pathways, often leading to the activation of JNK and p38, which are typically associated with stress responses and apoptosis, while inhibiting the ERK pathway, which is often linked to cell survival and proliferation. nih.gov

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation. Palmatine has been shown to modulate this pathway, which can contribute to its observed biological activities. nih.govresearchgate.net

Given the structural similarities, it is plausible that this compound could also modulate one or more of these critical signaling cascades, thereby influencing a range of cellular processes.

Cellular Effects and Processes Influenced by this compound (e.g., gene expression, protein function)

The interaction of this compound with biomolecular targets and its modulation of signaling pathways would be expected to translate into a variety of cellular effects. Drawing parallels from other isoquinoline alkaloids, the potential cellular consequences of this compound exposure could be significant.

A primary cellular effect of many isoquinoline alkaloids is the induction of apoptosis , or programmed cell death. This can be triggered through multiple mechanisms, including the activation of caspase cascades, modulation of the Bcl-2 family of proteins to favor pro-apoptotic members, and the generation of reactive oxygen species (ROS). medchemexpress.comnih.govnih.gov

Inhibition of cell proliferation is another hallmark of this class of compounds. This can be a direct consequence of cell cycle arrest, often at the G2/M phase, due to interference with microtubule dynamics, as seen with tubulosine, or through the downregulation of cyclins and cyclin-dependent kinases. nih.gov

Furthermore, this compound may influence gene expression . The alkaloid emetine is a known inhibitor of protein synthesis, which has profound effects on the expression of proteins with high turnover rates, including those involved in cell survival. johnshopkins.edunih.gov Cephaeline has been shown to induce histone acetylation, a key epigenetic modification that can lead to changes in gene transcription. nih.govnih.gov It is conceivable that this compound could also possess the ability to alter the expression of specific genes involved in key cellular processes.

The following table summarizes the observed cellular effects of related isoquinoline alkaloids, providing a predictive framework for the potential activities of this compound.

AlkaloidCellular Process AffectedSpecific Effect
Berberine ApoptosisInduction via mitochondrial pathway and caspase activation nih.gov
AutophagyInhibition in some cancer cells nih.gov
Cell CycleArrest at G0/G1 phase
Sanguinarine ApoptosisInduction through ROS generation and NF-κB inhibition medchemexpress.com
AngiogenesisInhibition
MetastasisInhibition
Emetine Protein SynthesisPotent inhibition johnshopkins.edu
Gene ExpressionDownregulation of anti-apoptotic proteins like Bcl-xL researchgate.net
Cephaeline Cell Viability and MigrationInhibition in cancer cells nih.gov
Histone AcetylationInduction of H3K9ac nih.gov
Tubulosine MitosisArrest due to microtubule depolymerization nih.gov

Structure-Mechanism Relationships

The biological activity of isoquinoline alkaloids is intrinsically linked to their chemical structure. Specific structural features often dictate the interaction with molecular targets and, consequently, the mechanism of action. For instance, the planarity of the aromatic ring system in many isoquinoline alkaloids is crucial for their ability to intercalate into DNA.

For this compound, its unique monoterpenoid side chain fused to the isoquinoline core likely plays a critical role in its specific molecular interactions and biological activity, distinguishing it from other members of this alkaloid family. The stereochemistry of this side chain is also expected to be a key determinant of its biological function. A deeper understanding of the structure-mechanism relationships of this compound will require further experimental and computational studies to elucidate how its specific three-dimensional structure dictates its interactions with biological macromolecules.

Advanced Analytical Techniques in Alangine Research

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in the analysis of complex natural product extracts. youtube.com The combination of Liquid Chromatography (LC) or Gas Chromatography (GC) with Mass Spectrometry (MS) offers high sensitivity and selectivity for identifying and quantifying individual components, like Alangine, within a multifaceted plant matrix. nih.govresearchgate.net

In the study of Alangium salviifolium, the plant source for this compound, researchers have employed both LC/MS and GC/Quadrupole Time-of-Flight (Q-TOF) to perform comprehensive metabolite profiling of bark extracts. researchgate.netresearchgate.net This untargeted metabolomics approach is highly effective for the simultaneous analysis of numerous compounds in herbal products. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is particularly powerful for determining the presence, amount, and sometimes the structure of plant metabolites in complex mixtures. researchgate.net In the analysis of A. salviifolium bark, LC/MS analyses were conducted using both Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase chromatography with multiple orthogonal columns to ensure a wide range of metabolites were separated and detected. An Agilent Jet Stream (AJS) source was used for ionization in both positive and negative modes to capture a broad spectrum of compounds. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. nih.gov For the analysis of A. salviifolium, GC/Q-TOF was used to identify compounds in the plant extract. The data generated from both LC/MS and GC/MS were cross-referenced against databases such as METLIN, ChemSpider, and the Wiley/NIST libraries for compound identification based on accurate mass and MS/MS library matching. researchgate.netresearchgate.net

A study on the bark of Alangium salviifolium successfully identified eighty-one secondary metabolites with therapeutic potential using these hyphenated techniques. The identified compounds belonged to various classes, as detailed in the table below. researchgate.net

Compound ClassNumber of Identified CompoundsExamples
FlavonoidsMultipleNot specified
Fatty AcidsMultipleNot specified
SugarsMultipleNot specified
TerpenesMultipleNot specified
AlkaloidsMultipleThis compound, Ankorine, Tubulosine, Alangicine, Salsoline

This research underscores the power of hyphenated techniques to create a detailed phytochemical inventory of a medicinal plant, providing a foundation for further investigation into specific alkaloids like this compound.

Application of Chemometrics and Multivariate Data Analysis

Chemometrics involves the application of mathematical and statistical methods to extract meaningful information from complex chemical data. researchgate.netrestek.com When analyzing natural products, which often contain hundreds of compounds, the datasets generated by techniques like NMR, LC-MS, or GC-MS can be vast and difficult to interpret directly. Multivariate Data Analysis (MVDA) techniques, such as Principal Component Analysis (PCA) and Cluster Analysis (CA), are employed to discern patterns, classify samples, and identify marker compounds within these large datasets. researchgate.netnih.goveurachem.org

The application of chemometrics is crucial for:

Quality Control: Differentiating between plant species, geographical origins, and harvesting times. researchgate.net

Fingerprinting: Creating a characteristic chemical profile for a specific plant extract.

Biomarker Discovery: Identifying the specific compounds responsible for the biological activity of an extract. researchgate.net

While direct chemometric studies focusing exclusively on this compound are not extensively documented, the methodology has been successfully applied to the analysis of complex extracts from other medicinal plants, including those containing related alkaloids. For instance, a study on Clerodendrum paniculatum used ¹H NMR data combined with PCA and CA to establish fingerprint profiles of nine different extracts and their isolated compounds. researchgate.netdergipark.org.tr This approach allowed researchers to categorize the extracts based on their chemical composition and identify key marker compounds. researchgate.netdergipark.org.tr The principles of this approach are directly applicable to the study of Alangium extracts to differentiate alkaloid profiles and ensure quality.

Chemometric TechniqueApplication in Natural Product AnalysisPotential Relevance to this compound Research
Principal Component Analysis (PCA)Reduces the dimensionality of large datasets (e.g., from spectra) to visualize sample groupings and identify outliers. plos.orgCould classify Alangium samples based on their this compound content or overall alkaloid profile.
Cluster Analysis (CA)Groups samples based on the similarity of their chemical profiles. researchgate.netCould identify batches of Alangium extract with similar chemical fingerprints for consistent product formulation.
Partial Least Squares (PLS)Models the relationship between a set of predictor variables (e.g., spectral data) and a response variable (e.g., biological activity). restek.comCould build a model to predict the bioactivity of an Alangium extract based on its spectroscopic data, potentially linking specific spectral features to the presence of this compound.

The use of chemometrics provides a powerful tool for managing the inherent complexity of natural product chemistry, enabling a more robust and statistically sound analysis of this compound and its parent extracts. restek.com

Computational Chemistry and Molecular Modeling in this compound Studies

Computational chemistry and molecular modeling utilize theoretical principles and computer simulations to study the structure, properties, and reactivity of molecules. ugent.berjptonline.org These methods, which range from quantum mechanics to classical molecular dynamics, provide atomic-level insights that are often inaccessible through experimental techniques alone. rjptonline.orgmdpi.com

In the context of this compound research, computational methods are invaluable for:

Structural Elucidation: Confirming the three-dimensional structure of the alkaloid.

Reaction Mechanism Studies: Investigating the biosynthesis of this compound and related compounds.

Predicting Properties: Calculating spectroscopic signatures (e.g., NMR, IR spectra) to aid in experimental identification. ugent.be

A computational study focused on the alkaloids present in Alangium salviifolium to investigate their potential as anticancer agents for colorectal cancer. researchgate.net This research employed Computer-Aided Drug Design (CADD) to understand the anticancer activity of key alkaloids from the plant, such as Deoxytubulosine and Beta-carboline harmaline. researchgate.net The study utilized the NPACT database to confirm the anticancer properties of the compounds and then performed binding affinity studies with six different cancer-related protein receptors using AutoDock software. The results were visualized using Discovery Studio to analyze the interactions. researchgate.net

The findings were compared against the standard drug Paclitaxel, and the study also explored chemical modifications of the natural compounds with Zinc Oxide to assess changes in binding affinity. researchgate.net This research demonstrates how computational chemistry can be applied to alkaloids from the same plant source as this compound to explore their therapeutic potential.

In Silico Approaches (e.g., Network Pharmacology, Molecular Docking)

In silico approaches encompass a wide range of computational techniques used to analyze biological and chemical data, with prominent applications in drug discovery and pharmacology. repec.org Network pharmacology and molecular docking are two powerful in silico methods used to investigate the complex interactions between natural products and biological systems. researchgate.netnih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). nih.gov It is widely used to screen virtual compound libraries, predict binding affinities, and understand the molecular basis of ligand-receptor interactions. chemrxiv.org

A computational study on alkaloids from Alangium salviifolium utilized molecular docking to assess their anticancer potential. researchgate.net The study docked two alkaloids, Deoxytubulosine and Beta-carboline harmaline, into the binding sites of six different protein receptors implicated in colorectal cancer. The binding affinity for each ligand-receptor pair was calculated and compared to the standard drug Paclitaxel. researchgate.net

Binding Affinities (kcal/mol) of Alangium salviifolium Alkaloids with Cancer-Related Receptors from a Molecular Docking Study. researchgate.net
ReceptorDeoxytubulosineBeta-carboline harmalinePaclitaxel (Standard)
EGFR-9.1-7.9-8.6
VEGFR-9.0-7.6-9.5
IGFR-9.1-8.0-9.1
FGFR-8.2-7.6-7.4
PDGFR-8.0-7.1-8.4
PI3K-8.2-7.3-7.9

The study also employed in silico methods to predict pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) using the pkCSM database. researchgate.net Such integrated in silico approaches are critical for rapidly evaluating the therapeutic potential of natural compounds like this compound and prioritizing them for further experimental validation.

Future Research Directions for Alangine Studies

Elucidation of Undiscovered Biosynthetic Genes and Enzymes

Understanding the complete biosynthetic pathway of alangine in Alangium salvifolium is a critical area for future research. While some phytochemical constituents of A. salvifolium, including this compound, have been identified, the specific genes and enzymes responsible for their synthesis are not fully elucidated taylorandfrancis.comjopcr.com. Research into plant biosynthetic pathways often involves identifying gene clusters that encode the necessary enzymes for producing secondary metabolites like alkaloids dtu.dkmdpi.com. Techniques such as transcriptomics and genomics can be employed to identify candidate genes involved in this compound biosynthesis. Subsequent functional characterization of these genes and their encoded enzymes through methods like gene knockout or overexpression in model systems could help map the complete pathway. This knowledge is crucial for potential future metabolic engineering efforts to produce this compound more efficiently.

Exploration of Novel Synthetic Pathways

Beyond understanding the natural biosynthesis, exploring novel synthetic pathways for this compound is another important research direction. The first total synthesis of (±)-alangine has been reported, confirming its structure researchgate.net. However, the development of more efficient, cost-effective, and environmentally friendly synthetic routes remains an area for investigation. This could involve exploring alternative chemical reactions, catalysts, or strategies to assemble the complex isoquinoline (B145761) skeleton of this compound researchgate.net. Novel synthetic approaches could also facilitate the production of specific stereoisomers of this compound, which might have different biological activities. researchgate.net Research in this area could draw inspiration from biomimetic chemistry, aiming to design synthetic routes that mimic natural enzymatic processes ukri.org.

Discovery and Characterization of New this compound Analogues

The discovery and characterization of new this compound analogues, both naturally occurring and synthetically derived, represent a significant avenue for future research. Alangium salvifolium is known to contain several alkaloids in addition to this compound, such as this compound A and B, alangicine, and others taylorandfrancis.comnetmeds.comjopcr.com. Investigating the plant further using advanced spectroscopic and chromatographic techniques may lead to the isolation of novel, structurally related alkaloids jopcr.com. Furthermore, synthetic modification of the this compound structure can lead to the creation of novel analogues with potentially altered or improved biological activities usm.myresearcher.life. Structure-activity relationship (SAR) studies on these analogues would be essential to understand how structural changes impact their biological properties metrionbiosciences.com.

Comprehensive Mechanistic Investigations at the Molecular Level

Despite the traditional uses of Alangium salvifolium and the identification of this compound, the comprehensive molecular mechanisms by which this compound exerts its effects are not fully understood researchgate.net. Future research should focus on detailed in vitro and in vivo studies to elucidate the specific protein targets, signaling pathways, and cellular processes modulated by this compound. This could involve techniques such as receptor binding assays, enzyme activity assays, cell-based assays, and potentially omics approaches like proteomics and metabolomics to understand its broader biological impact csic.es. Understanding the molecular mechanism is crucial for determining the therapeutic potential of this compound and its analogues.

Applications in Chemical Biology Research

This compound and its potential analogues hold promise for applications in chemical biology research. Chemical biology utilizes chemical tools and approaches to study and manipulate biological systems ukri.orgcsic.esmpg.derfi.ac.ukuu.nl. Given the complex structure of this compound, it could serve as a valuable chemical probe to investigate specific biological targets or pathways rfi.ac.uk. Research could explore conjugating this compound or its analogues with fluorescent tags or other labels to track their distribution and interaction with biological molecules in living cells mpg.de. Furthermore, synthetic analogues with modified functional groups could be designed to perturb specific biological processes, aiding in the dissection of complex biological networks rfi.ac.uk. The potential biological activities suggested by traditional uses of A. salvifolium, such as anti-inflammatory or antimicrobial effects, could be specifically explored using this compound as a chemical biology tool biotech-asia.orgresearchgate.netresearchgate.netscholarsresearchlibrary.com.

Q & A

Q. How should researchers design experiments to investigate the biochemical properties of Alangine?

  • Methodological Answer: Begin by defining independent variables (e.g., concentration, temperature) and dependent variables (e.g., enzyme inhibition, binding affinity). Use controlled experiments with appropriate negative/positive controls (e.g., solvent-only controls, reference inhibitors). Characterize this compound’s stability under experimental conditions via HPLC or mass spectrometry. Replicate experiments across multiple batches to ensure reproducibility. Present raw data in appendices and processed data (e.g., dose-response curves) in the main text .

Q. What methodologies are recommended for synthesizing and characterizing new this compound derivatives?

  • Methodological Answer: Follow stepwise protocols for chemical modification (e.g., acylation, glycosylation) with reaction progress monitored via TLC or NMR. Purify derivatives using column chromatography and verify purity (>95%) via analytical HPLC. Characterize structures using 1^1H/13^13C NMR, IR, and high-resolution mass spectrometry. Compare spectral data with established databases (e.g., PubChem) to confirm novelty. Include synthetic yields and purity metrics in supplementary materials .

Q. How can researchers ensure reliable quantification of this compound in complex biological matrices?

  • Methodological Answer: Optimize extraction protocols (e.g., liquid-liquid extraction, solid-phase extraction) to minimize matrix interference. Validate LC-MS/MS methods using calibration curves with internal standards (e.g., deuterated analogs). Assess recovery rates, precision (RSD <15%), and limits of detection/quantification. Cross-validate with orthogonal techniques like ELISA or fluorescence assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological effects across studies?

  • Methodological Answer: Conduct a systematic review to identify confounding variables (e.g., cell line variability, dosing regimens). Perform meta-analysis using standardized effect sizes (e.g., Hedge’s g) to quantify heterogeneity. Replicate key studies under harmonized conditions, controlling for batch-to-batch this compound variability. Use sensitivity analysis to assess bias in preclinical models .

Q. What strategies are effective for integrating multi-omics data to study this compound’s mechanisms of action?

  • Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets. Use bioinformatics tools (e.g., STRING, KEGG) to identify enriched pathways. Validate hypotheses with targeted knockouts (CRISPR) or pharmacological inhibitors. Address data discordance by applying weighted gene co-expression network analysis (WGCNA) .

Q. How should researchers analyze discrepancies between in silico predictions and experimental results for this compound-target interactions?

  • Methodological Answer: Re-evaluate docking parameters (e.g., force fields, solvation models) using molecular dynamics simulations. Validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-check computational models with mutagenesis data to identify critical binding residues. Publish negative results to improve predictive algorithms .

Data Presentation and Reproducibility

Table 1: Recommended Analytical Techniques for this compound Research

Parameter Technique Key Metrics Reference
Purity AssessmentHPLC-DAD/ELSDRetention time, peak area uniformity
Structural Elucidation1^1H/13^13C NMRChemical shifts, coupling constants
Target EngagementSPR/ITCDissociation constant (KdK_d)
Metabolite ProfilingLC-QTOF-MSMass accuracy (<5 ppm), fragmentation

Key Considerations for Methodological Rigor

  • Reproducibility: Archive raw data and detailed protocols in public repositories (e.g., Zenodo) .
  • Limitations: Discuss batch variability in natural product isolates and assay interference risks .
  • Future Directions: Prioritize in vivo validation using transgenic models and clinical biomarker discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.